![molecular formula C14H28N2O3 B2516355 tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate CAS No. 1154374-52-3](/img/structure/B2516355.png)
tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate
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Description
Scientific Research Applications
- Crizotinib Intermediate : tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of crizotinib, a tyrosine kinase inhibitor used in treating non-small cell lung cancer (NSCLC) with ALK or ROS1 gene rearrangements . Researchers study its pharmacological properties and optimize its structure for improved drug efficacy.
- Proteolysis-Targeting Chimeras (PROTACs) : Scientists explore this compound as a potential linker in PROTACs, which selectively degrade disease-related proteins. By attaching tert-butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate to a protein-targeting ligand, they aim to enhance targeted protein degradation .
- Boronic Acid Derivatives : tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate contains a boronic acid moiety. Researchers utilize it in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules .
- Functional Coatings : The compound’s ethoxyethyl group makes it suitable for modifying surfaces. Researchers investigate its use in creating functional coatings for biomedical implants, sensors, and drug delivery systems .
- Boc Protection : tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate is a Boc-protected piperidine derivative. Chemists employ it as a protecting group during peptide synthesis, ensuring selective deprotection at specific sites .
- Metabolite Identification : Scientists analyze the metabolic fate of this compound in vivo. Understanding its biotransformation pathways helps predict its safety and efficacy profiles .
Medicinal Chemistry and Drug Development
Chemical Biology and Targeted Therapies
Organic Synthesis and Methodology
Materials Science and Surface Modification
Peptide Chemistry and Protecting Groups
Pharmacokinetics and Metabolism Studies
properties
IUPAC Name |
tert-butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-5-18-11-8-15-12-6-9-16(10-7-12)13(17)19-14(2,3)4/h12,15H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMADTOZUJQFJLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate |
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